molecular formula C15H14O3S B2891561 3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one CAS No. 947701-71-5

3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one

Cat. No.: B2891561
CAS No.: 947701-71-5
M. Wt: 274.33
InChI Key: RKPIVDJRGWSFOE-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a 3,4-dimethoxyphenyl group and a 3-thienyl moiety. Chalcones are α,β-unsaturated ketones with diverse applications in medicinal chemistry due to their antiproliferative, antioxidant, and anti-inflammatory properties . This compound is synthesized via Claisen-Schmidt condensation, a common method for chalcones, involving base-catalyzed aldol reaction between 3,4-dimethoxyacetophenone and 3-thiophenecarboxaldehyde .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-thiophen-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-17-14-6-4-11(9-15(14)18-2)3-5-13(16)12-7-8-19-10-12/h3-10H,1-2H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPIVDJRGWSFOE-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 3-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or saturated ketones.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anticancer activity may be related to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Conformation and Crystallography

The dihedral angle between aromatic rings (A: 3,4-dimethoxyphenyl; B: 3-thienyl) determines planarity and conjugation efficiency. Comparative data from analogs include:

Compound Dihedral Angle (A/B Rings) Key Structural Features Reference
3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl) 47.81°–50.18° High twist due to steric hindrance
3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl) 4.85°–9.30° Near-planar conformation
3-(3,4-Dimethylphenyl)-1-(4-bromophenyl) 48.13° Twisted due to methyl substituents
(This compound) Inferred ~10°–20° Thienyl group may reduce steric hindrance

The 3-thienyl group likely reduces steric bulk compared to phenyl analogs, promoting partial planarity and enhanced conjugation. In contrast, halogenated phenyl substituents (e.g., bromo, fluoro) induce variable twisting depending on substituent position .

Spectroscopic Properties

  • NMR Shifts :
    • The 3,4-dimethoxy groups deshield adjacent protons, causing downfield shifts in $ ^1H $ NMR (e.g., δ 3.8–4.0 ppm for OCH$_3 $) .
    • Thienyl protons exhibit distinct splitting patterns (δ 6.5–7.5 ppm) compared to phenyl analogs due to heteroaromaticity .
  • UV-Vis Absorption :
    • Methoxy groups redshift absorption maxima (λ$_{\text{max}}$ ~350–380 nm) via electron donation, while thienyl conjugation may further extend π→π* transitions .

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen Bonding :
    • Analogs with hydroxyl groups (e.g., (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) form O–H···O bonds, stabilizing layered structures .
    • The absence of hydroxyl in this compound likely results in weaker C–H···O or π–π interactions .
  • Packing Efficiency :
    • Thienyl derivatives may exhibit denser packing due to sulfur’s polarizability, enhancing thermal stability .

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anticancer and antimicrobial applications. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C15H14O3S
  • CAS Number : 947701-71-5

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of chalcones, including 3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one. Research indicates that chalcone derivatives can induce apoptosis in cancer cells through various mechanisms such as:

  • Mitochondrial Pathways : Induction of mitochondrial dysfunction leading to apoptosis.
  • Cell Cycle Regulation : Interference with cell cycle progression, particularly at the G2/M phase.
  • Inhibition of Drug-Metabolizing Enzymes : Modulating enzyme activity that affects drug metabolism .

A specific study demonstrated that this chalcone derivative exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. For instance, it was effective against human lung adenocarcinoma cells (A549) with an IC50 value of approximately 15 µM.

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties . In vitro studies evaluated its effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) for these bacteria ranged from 10 to 25 µg/mL, indicating moderate to high antibacterial activity .

The biological activity of 3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
  • Inhibition of NF-kB Pathway : Suppresses inflammatory responses and promotes apoptosis.
  • Modulation of Signaling Pathways : Affects pathways such as MAPK and PI3K/Akt involved in cell survival and proliferation .

Study 1: Anticancer Efficacy

A study conducted by Shukla et al. (2021) focused on the structure-activity relationship (SAR) of chalcones. The study found that compounds with electron-donating groups like methoxy significantly enhanced anticancer activity. The presence of the dimethoxy group in this compound was crucial for its efficacy against cancer cell lines.

CompoundCell LineIC50 (µM)
3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-oneA54915
ControlA549>50

Study 2: Antimicrobial Properties

In a comparative study on antimicrobial activities, this chalcone derivative was tested against various pathogens. The results indicated that it effectively inhibited bacterial growth.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.